HIV-1 inhibitor-37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 inhibitor-37 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of antiretroviral drugs that target various stages of the HIV life cycle. This compound specifically targets the viral protease, an enzyme crucial for the maturation of infectious viral particles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-37 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized for cost-effectiveness and efficiency, incorporating advanced techniques such as high-throughput screening and automated synthesis. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 inhibitor-37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
HIV-1 inhibitor-37 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cellular assays to investigate the biological pathways involved in HIV replication.
Medicine: Integral in the development of antiretroviral therapies, contributing to the treatment and management of HIV/AIDS.
Industry: Utilized in the pharmaceutical industry for the large-scale production of antiretroviral drugs
Mecanismo De Acción
HIV-1 inhibitor-37 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding inhibits the protease’s ability to cleave the viral polyprotein precursors, which are essential for the maturation of infectious viral particles. By preventing this cleavage, this compound effectively halts the replication of the virus. The molecular targets include the protease enzyme and the viral polyproteins, while the pathways involved are those related to viral replication and maturation .
Comparación Con Compuestos Similares
Similar Compounds
Saquinavir: Another HIV-1 protease inhibitor with a similar mechanism of action.
Ritonavir: Known for its ability to inhibit the HIV-1 protease and boost the effectiveness of other antiretroviral drugs.
Indinavir: Targets the HIV-1 protease and is used in combination therapies
Uniqueness
HIV-1 inhibitor-37 stands out due to its higher binding affinity and specificity for the HIV-1 protease enzyme. This results in improved efficacy and reduced side effects compared to other protease inhibitors. Additionally, this compound has shown effectiveness against drug-resistant strains of HIV-1, making it a valuable addition to the arsenal of antiretroviral therapies .
Propiedades
Fórmula molecular |
C14H11Cl3N4O |
---|---|
Peso molecular |
357.6 g/mol |
Nombre IUPAC |
6-chloro-2-[3-(5,6-dichloropyridin-3-yl)oxypropyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H11Cl3N4O/c15-8-4-11-14(19-6-8)21-12(20-11)2-1-3-22-9-5-10(16)13(17)18-7-9/h4-7H,1-3H2,(H,19,20,21) |
Clave InChI |
HNVFNJIXFYOHNH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)Cl)OCCCC2=NC3=C(N2)C=C(C=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.